2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine
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Overview
Description
2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group, a methyl group, and a phenylpropyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-2-methylpropan-1-amine with 2-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and interactions due to its amine functionality, which is common in many biologically active molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The methoxy and phenylpropyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2-methylpropan-1-amine
- 1-phenylpropan-2-amine
- 2-methyl-2-propen-1-amine
Uniqueness
2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine is unique due to the combination of its methoxy, methyl, and phenylpropyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications compared to its similar counterparts.
Properties
IUPAC Name |
2-methoxy-2-methyl-N-(2-phenylpropyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12(13-8-6-5-7-9-13)10-15-11-14(2,3)16-4/h5-9,12,15H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVCNJMCBJEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)OC)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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